7-Etilteofilina

Descripción general

Descripción

7-Ethyltheophylline is a derivative of theophylline, a purine-type alkaloid. Theophylline is widely used in medical practice as a bronchodilator, central nervous system stimulant, vasodilator, and diuretic agent . 7-Ethyltheophylline is structurally modified to include an ethyl group at the seventh position, which can potentially enhance its biological activity and pharmacological properties .

Aplicaciones Científicas De Investigación

7-Ethyltheophylline has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.

Medicine: It is investigated for its potential use as a bronchodilator and central nervous system stimulant.

Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mecanismo De Acción

Target of Action

7-Ethyltheophylline, a derivative of theophylline, is likely to share similar targets. The primary targets of theophylline are phosphodiesterase and adenosine receptors . Phosphodiesterase is an enzyme responsible for breaking down cyclic AMP in smooth muscle cells, while adenosine receptors are involved in various physiological processes, including inflammation and immune responses .

Mode of Action

Theophylline, and by extension 7-Ethyltheophylline, acts as a phosphodiesterase inhibitor and an adenosine receptor blocker . By inhibiting phosphodiesterase, theophylline prevents the breakdown of cyclic AMP, leading to bronchial smooth muscle relaxation and pulmonary blood vessel dilation . Blocking adenosine receptors can reduce inflammation and immune responses .

Pharmacokinetics

Theophylline is well absorbed when taken orally, with an average bioavailability of 96% . It distributes rapidly into fat-free tissues and body water, with 40% bound to plasma proteins . Theophylline is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system .

Action Environment

The action of 7-Ethyltheophylline, like other drugs, can be influenced by various environmental factors. These include the presence of other drugs, diet, and the patient’s age and health status . For example, certain drugs can induce or inhibit the metabolizing enzymes, affecting theophylline clearance . Similarly, factors like low-carbohydrate and high-protein diet, active and passive smoking can also influence theophylline clearance .

Análisis Bioquímico

Biochemical Properties

It is known that theophylline, the parent compound of 7-Ethyltheophylline, interacts with various enzymes, proteins, and other biomolecules . Theophylline acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . It is plausible that 7-Ethyltheophylline may share some of these interactions due to its structural similarity to theophylline.

Cellular Effects

Theophylline has been shown to have intracellular effects on phosphodiesterases, calcium concentration, and adenosine receptors . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Theophylline, its parent compound, has been shown to act as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . These actions suggest that 7-Ethyltheophylline may exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

Theophylline, its parent compound, is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . It is plausible that 7-Ethyltheophylline may be involved in similar metabolic pathways.

Transport and Distribution

Theophylline, its parent compound, is known to distribute rapidly into fat-free tissues and body water . It passes freely across the placenta, into breast milk, and into cerebrospinal fluid .

Subcellular Localization

Theophylline, its parent compound, is known to have intracellular effects , suggesting that 7-Ethyltheophylline may also be localized within cells.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyltheophylline typically involves the reaction of theophylline with bromoethane or iodoethane . The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the hydrogen atom at the seventh position with an ethyl group .

Industrial Production Methods: Industrial production of 7-Ethyltheophylline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The product is then purified through recrystallization or chromatography techniques to obtain a white crystalline solid .

Análisis De Reacciones Químicas

Types of Reactions: 7-Ethyltheophylline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can undergo substitution reactions at the nitrogen atoms or the ethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed:

Oxidation: N-oxides of 7-Ethyltheophylline.

Reduction: Dihydro derivatives.

Substitution: Halogenated derivatives or other substituted products.

Comparación Con Compuestos Similares

Theophylline: A parent compound with similar bronchodilator and stimulant properties.

Dyphylline: Another derivative of theophylline with enhanced solubility and similar pharmacological effects.

Xanthinol Nicotinate: A derivative used as a vasodilator and cognitive enhancer.

Uniqueness of 7-Ethyltheophylline: 7-Ethyltheophylline is unique due to the presence of the ethyl group at the seventh position, which can potentially enhance its biological activity and pharmacokinetic properties compared to its parent compound, theophylline .

Actividad Biológica

7-Ethyl Theophylline (7-ET) is a methylxanthine derivative of theophylline, which has garnered attention for its potential biological activities, particularly in pharmacology and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

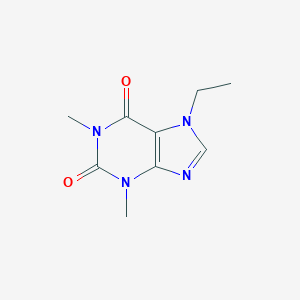

Chemical Structure and Properties

7-Ethyl Theophylline has the chemical formula and is characterized by an ethyl group at the 7-position of the theophylline structure. This modification influences its pharmacokinetic properties and biological effects.

The biological activity of 7-Ethyl Theophylline can be attributed to several mechanisms:

- Phosphodiesterase Inhibition : Similar to other methylxanthines, 7-ET inhibits phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP). This elevation in cAMP can enhance cellular signaling pathways involved in various physiological processes, including smooth muscle relaxation and anti-inflammatory effects .

- Histone Deacetylase Activation : 7-ET may activate histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This can lead to the suppression of pro-inflammatory cytokines and contribute to its therapeutic effects in conditions like asthma .

- Apoptosis Induction : Research indicates that 7-ET can induce apoptosis in certain cell types, potentially through pathways involving oxidative stress and mitochondrial dysfunction .

Antitumor Activity

Recent studies have suggested that 7-Ethyl Theophylline exhibits antitumor properties. In vitro experiments have shown that it can induce apoptosis in cancer cell lines, similar to the parent compound theophylline. For instance, it has been observed to downregulate splicing factors involved in cancer cell proliferation and survival .

Diuretic Activity

7-ET has been noted for its diuretic effects, which may be beneficial in managing conditions associated with fluid retention. This activity is likely related to its influence on renal blood flow and sodium excretion .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of 7-Ethyl Theophylline:

- In Vitro Studies : Research has demonstrated that 7-ET can inhibit tumor growth in cultured cancer cells. It was found to suppress cellular proliferation and induce apoptosis through mechanisms involving SRSF3 downregulation and p53 isoform switching .

- Animal Models : In vivo studies have indicated that 7-ET may reduce inflammation and improve respiratory function in animal models of asthma. Its ability to modulate immune responses suggests potential applications in treating inflammatory diseases .

- Clinical Implications : Given its pharmacological profile, 7-Ethyl Theophylline could be explored as an adjunct therapy in cancer treatment regimens or as a novel agent for managing respiratory conditions.

Comparative Analysis with Other Methylxanthines

| Compound | Mechanism | Biological Activity |

|---|---|---|

| Theophylline | PDE inhibition, HDAC activation | Antiasthmatic, anti-inflammatory |

| Caffeine | PDE inhibition | Stimulant, diuretic |

| 7-Ethyl Theophylline | PDE inhibition, HDAC activation | Antitumor, diuretic |

Propiedades

IUPAC Name |

7-ethyl-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-4-13-5-10-7-6(13)8(14)12(3)9(15)11(7)2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOQNHMXOPWCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177605 | |

| Record name | 7-Ethyltheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23043-88-1 | |

| Record name | 7-Ethyltheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023043881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethyltheophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Ethyltheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ETHYLTHEOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EZ53T6D01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the association behavior of 7-Ethyltheophylline in aqueous solutions?

A1: [] 7-Ethyltheophylline exhibits significant association in aqueous solutions, primarily forming dimers and tetramers. This association behavior is similar to caffeine but less pronounced than its shorter-chain analog, caffeine. This suggests that increasing the length of the alkyl side chain at the 7-position reduces the extent of association in water.

Q2: How does the structure of 7-Ethyltheophylline compare to other xanthine derivatives in terms of association behavior?

A2: [] While 7-Ethyltheophylline and caffeine both form dimers and tetramers in aqueous solutions, 1-ethyltheobromine only forms dimers. This indicates that modifications to the xanthine core structure, such as the presence of a bromine atom in theobromine, can significantly influence the self-association properties of these compounds.

Q3: Are there analytical methods available to detect and quantify 7-Ethyltheophylline in biological samples?

A3: [, ] Yes, sensitive analytical techniques have been developed for the determination of 7-Ethyltheophylline. One approach uses capillary high-performance liquid chromatography coupled with fast atom bombardment mass spectrometry (HPLC/FAB-MS) []. Another method utilizes gas-liquid chromatography with thin-layer chromatographic sample clean-up for analyzing small plasma samples []. Both methods offer accurate quantification and identification of 7-Ethyltheophylline in complex biological matrices.

Q4: Can 7-Ethyltheophylline be chemically modified to generate new compounds with potentially enhanced biological activities?

A4: [, ] Yes, researchers have successfully synthesized various 8-amino-substituted derivatives of 7-Ethyltheophylline [, ]. These modifications exploit the reactivity of the 8-bromo derivative of 7-Ethyltheophylline, allowing for the introduction of diverse amine substituents. This synthetic strategy opens possibilities for exploring the structure-activity relationship and potentially discovering new derivatives with improved diuretic or other pharmacological properties.

Q5: What makes 7-Ethyltheophylline a suitable internal standard for analyzing other xanthine derivatives?

A5: [] 7-Ethyltheophylline possesses similar chromatographic behavior to other xanthine derivatives like theophylline, theobromine, and caffeine, making it a suitable internal standard for their analysis. Its use in analytical techniques like capillary HPLC/FAB-MS allows for accurate quantification of these compounds in complex mixtures.

Q6: Are there any known applications of 7-Ethyltheophylline beyond analytical chemistry?

A6: [] While primarily known for its use as an internal standard in analytical chemistry, the synthesis of novel 8-amino-substituted 7-Ethyltheophylline derivatives suggests potential for broader applications. Specifically, these derivatives are being investigated for their potential diuretic activity and other pharmacological effects [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.